molecular formula C26H24N2O6 B587737 1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) CAS No. 147299-73-8

1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)

Cat. No.: B587737
CAS No.: 147299-73-8
M. Wt: 460.486
InChI Key: BLNMJGMHJHJEAE-UHFFFAOYSA-N
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Description

1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C26H24N2O6. This compound is characterized by its unique structure, which includes a hexane backbone linked to phenylene and pyrrole-2,5-dione groups. It is often utilized in various scientific research fields due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) typically involves multiple steps. One common synthetic route includes the reaction of hexane-1,4-diol with 4-nitrophenol to form a bis(4-nitrophenyl) ether intermediate. This intermediate is then reduced to bis(4-aminophenyl) ether, which undergoes a cyclization reaction with maleic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dioxane and catalysts such as perchloric acid .

Chemical Reactions Analysis

1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrrole rings are substituted with different nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in research .

Comparison with Similar Compounds

When compared to similar compounds, 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) stands out due to its specific structural features and reactivity. Similar compounds include:

These comparisons highlight the uniqueness of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) in terms of its structural and chemical properties.

Properties

IUPAC Name

1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]hexoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-2-20(34-22-11-7-19(8-12-22)28-25(31)15-16-26(28)32)4-3-17-33-21-9-5-18(6-10-21)27-23(29)13-14-24(27)30/h5-16,20H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMJGMHJHJEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721667
Record name 1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147299-73-8
Record name 1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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